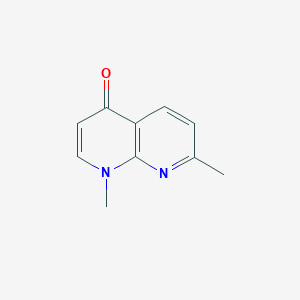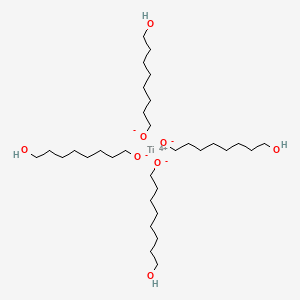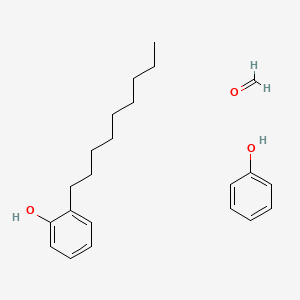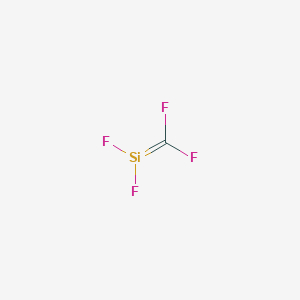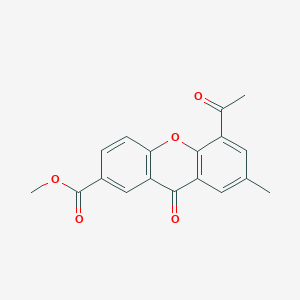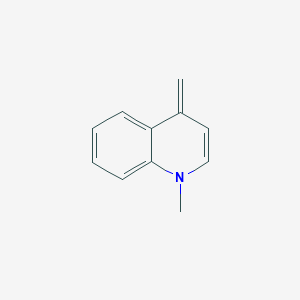
Cyclohexanone, 2-(3-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-(3-hydroxyphenyl)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a hydroxyphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(3-hydroxyphenyl)- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of phenol with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding the desired product with good selectivity.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(3-hydroxyphenyl)- often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity Cyclohexanone, 2-(3-hydroxyphenyl)-.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(3-hydroxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The ketone group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, sulfuric acid, and halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the ketone group can produce a secondary alcohol.
Scientific Research Applications
Cyclohexanone, 2-(3-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: Cyclohexanone, 2-(3-hydroxyphenyl)- is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(3-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone group in the cyclohexanone ring can undergo nucleophilic addition reactions, further contributing to its biological effects.
Comparison with Similar Compounds
Cyclohexanone, 2-(3-hydroxyphenyl)- can be compared with other similar compounds, such as:
Cyclohexanone: A simple cyclic ketone without the hydroxyphenyl substitution.
Phenol: A simple aromatic compound with a hydroxy group.
2-Hydroxyacetophenone: A compound with a similar structure but with an acetophenone instead of a cyclohexanone ring.
The uniqueness of Cyclohexanone, 2-(3-hydroxyphenyl)- lies in its combination of a cyclohexanone ring and a hydroxyphenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
41179-12-8 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C12H14O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11,13H,1-2,6-7H2 |
InChI Key |
VBYAOSBCIXCHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)


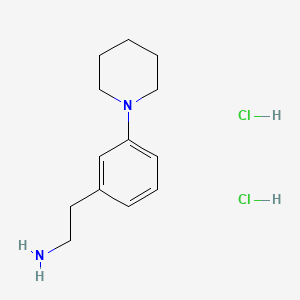
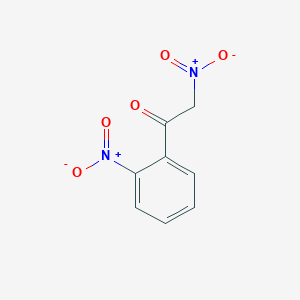
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
